2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one
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Overview
Description
2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one is a heterocyclic compound that features a furan ring, a benzyl group, and an isothiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one typically involves the reaction of 3-(furan-2-yl)benzyl chloride with isothiazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isothiazolone moiety can be reduced to form isothiazolidine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isothiazolidine derivatives.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)benzyl)thiazol-3(2H)-one: Similar structure but with a thiazole ring instead of an isothiazolone moiety.
2-(3-(furan-2-yl)benzyl)oxazol-3(2H)-one: Similar structure but with an oxazole ring instead of an isothiazolone moiety.
2-(3-(furan-2-yl)benzyl)imidazol-3(2H)-one: Similar structure but with an imidazole ring instead of an isothiazolone moiety.
Uniqueness
2-(3-(furan-2-yl)benzyl)isothiazol-3(2H)-one is unique due to the presence of the isothiazolone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the furan ring and isothiazolone moiety also contributes to its unique electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
918107-99-0 |
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Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-[[3-(furan-2-yl)phenyl]methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NO2S/c16-14-6-8-18-15(14)10-11-3-1-4-12(9-11)13-5-2-7-17-13/h1-9H,10H2 |
InChI Key |
AQMQLLNNIQWQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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